molecular formula C16H21F2NO2 B2680740 N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 2319806-18-1

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2680740
CAS No.: 2319806-18-1
M. Wt: 297.346
InChI Key: LHFZSPULANNJCU-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C16H21F2NO2 and a molecular weight of 297.34 g/mol . Its structure features a 4-methoxy-3-methylphenylacetamide group linked to a 4,4-difluorocyclohexyl ring system. The distinct presence of the difluorocyclohexyl moiety is a key structural feature, as such fluorinated groups are often incorporated into bioactive molecules to fine-tune their physicochemical properties, metabolic stability, and binding affinity to biological targets . This compound is supplied as a high-purity material for research applications. It is intended for use in investigative studies, including potential early-stage pharmacological profiling, as a chemical building block for the synthesis of more complex molecules, or as an analytical standard. Researchers are exploring its properties and interactions in various biochemical contexts. This product is labeled with the CAS Number 2319806-18-1 . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2/c1-11-9-12(3-4-14(11)21-2)10-15(20)19-13-5-7-16(17,18)8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFZSPULANNJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2CCC(CC2)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized and then fluorinated to introduce the two fluorine atoms at the 4,4-positions.

    Acetamide Formation: The acetamide group is introduced through an acylation reaction, where an acyl chloride reacts with an amine.

    Coupling with Methoxy-Methylphenyl Moiety: The final step involves coupling the fluorinated cyclohexyl ring with the methoxy-methylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly impact pharmacological activity. Key analogs include:

2-(2-Chlorophenyl)-N-(4,4-Difluorocyclohexyl)Acetamide (BK78788)
  • Structure : Chloro substituent at the phenyl 2-position.
  • Molecular Weight: 287.73 g/mol (C₁₄H₁₆ClF₂NO).
  • Comparison: The chloro group’s electronegativity may enhance binding to hydrophobic pockets compared to the target compound’s methoxy and methyl groups.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
  • Structure : Benzothiazole core with 3-methoxyphenyl and trifluoromethyl groups.
  • The 3-methoxy substituent may confer different electronic effects compared to the target’s 4-methoxy group, altering receptor selectivity .

Variations in the Amide Substituent

N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-yl}Ethanesulfonamide
  • Structure : Ethanesulfonamide linked to a benzimidazole-difluorocyclohexyl scaffold.
  • Comparison: The sulfonamide group increases acidity and hydrogen-bonding capacity compared to acetamide. Both compounds share the 4,4-difluorocyclohexyl group, suggesting a shared strategy to optimize metabolic stability .

Functional Group Modifications in Related Acetamides

N-(4-Methoxyphenyl)Acetamide
  • Structure : Simple acetamide with a 4-methoxyphenyl group.
  • Comparison : The absence of the difluorocyclohexyl group reduces steric bulk and lipophilicity. This compound’s simpler structure is often used as a lead molecule in structure-activity relationship (SAR) studies .
N-[2-Hydroxy-5-(1-Hydroxy-2-[[2-(4-Methoxyphenyl)-1-Methylethyl]Amino]Ethyl)Phenyl]Acetamide
  • Structure: Complex hydroxy and aminoethyl substituents.
  • Comparison : The extended alkylamine chain suggests adrenergic receptor targeting. The target compound’s lack of polar hydroxy groups may improve blood-brain barrier permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Example) Phenyl Substituents Amide Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-methoxy-3-methyl 4,4-Difluorocyclohexyl ~304.3 Conformational rigidity, dual substituents
BK78788 2-chloro 4,4-Difluorocyclohexyl 287.73 Chloro-enhanced hydrophobicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxy Benzothiazole ~368.3* Aromatic core, trifluoromethyl
N-(4-Methoxyphenyl)Acetamide 4-methoxy None (simple acetamide) ~165.2 Lead compound for SAR studies

*Estimated based on formula.

Research Implications

The target compound’s structural features—4,4-difluorocyclohexyl for rigidity and 4-methoxy-3-methylphenyl for balanced lipophilicity—position it as a promising candidate for optimizing target engagement and pharmacokinetics. Comparative studies with chloro analogs (e.g., BK78788) suggest substituent electronegativity significantly impacts binding, while benzothiazole derivatives highlight the trade-off between aromaticity and solubility . Further investigations should focus on in vitro binding assays and metabolic stability profiling to validate these hypotheses.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic compound with potential biological activity. This compound features a cyclohexyl ring substituted with two fluorine atoms and an acetamide group linked to a methoxy-methylphenyl moiety. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents.

  • IUPAC Name : this compound
  • Molecular Formula : C16H21F2NO2
  • Molecular Weight : 297.34 g/mol
  • CAS Number : 2319806-18-1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Cyclohexyl Ring : The cyclohexyl ring is synthesized and subsequently fluorinated to introduce the fluorine atoms.
  • Acetamide Formation : An acylation reaction is performed to introduce the acetamide group.
  • Coupling with Methoxy-Methylphenyl Moiety : The final step involves a nucleophilic substitution reaction to couple the fluorinated cyclohexyl ring with the methoxy-methylphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways that influence various cellular functions, including pain perception and inflammatory responses.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors, particularly the σ1 receptor. For instance, related compounds have shown high selectivity for σ1 receptors over σ2 receptors, suggesting potential applications in pain management and anti-inflammatory therapies .

Case Study Insights

In a study examining compounds with similar structures, one compound demonstrated a Ki value of 42 nM for σ1 receptor binding and was 36 times more selective for σ1 than σ2. This selectivity indicates a promising avenue for developing analgesics targeting sigma receptors .

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively studied; however, preliminary assessments suggest that it may possess acceptable safety margins for further investigation in preclinical models.

Research Applications

This compound has several potential applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules.
  • Biological Research : Investigated for enzyme inhibition and receptor binding studies.
  • Pharmaceutical Development : Explored for anti-inflammatory and analgesic properties.

Comparative Analysis Table

PropertyValue
Molecular FormulaC16H21F2NO2
Molecular Weight297.34 g/mol
CAS Number2319806-18-1
Sigma Receptor Affinity (Ki)42 nM (for related compounds)
Selectivity Ratio36 (σ1 over σ2)

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